An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Hydroxy-3-nitrophenylacetic acid (NHPAA), a key chemical intermediate with significant applications in immunological research and drug development. We will delve into its chemical structure and properties, explore its primary and alternative synthesis routes with detailed protocols, and discuss its role as a hapten in shaping our understanding of the immune response.
Introduction to 4-Hydroxy-3-nitrophenylacetic Acid (NHPAA)
4-Hydroxy-3-nitrophenylacetic acid, also known as (4-hydroxy-3-nitrophenyl)acetic acid, is a nitrated derivative of 4-hydroxyphenylacetic acid.[1][2] Its chemical structure, featuring a phenylacetic acid backbone with hydroxyl and nitro functional groups on the aromatic ring, makes it a valuable tool in various scientific disciplines. Notably, NHPAA is widely recognized for its use as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] This property has made it instrumental in studying the fundamental principles of antibody production and affinity maturation.
Chemical Structure and Physicochemical Properties
The structure of NHPAA is characterized by an acetic acid group attached to a benzene ring, which is substituted with a hydroxyl group at position 4 and a nitro group at position 3.
Structure:
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| CAS Number | 10463-20-4 | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 146-148 °C | [3] |
| Solubility | Soluble in ethanol | [3] |
| pKa | 4.25±0.10 (Predicted) |
Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid
The synthesis of NHPAA is most commonly achieved through the direct nitration of 4-hydroxyphenylacetic acid. An alternative conceptual approach involves the Willgerodt-Kindler reaction, starting from 4-hydroxy-3-nitroacetophenone.
Primary Synthesis Route: Nitration of 4-Hydroxyphenylacetic Acid
This method relies on the electrophilic aromatic substitution of 4-hydroxyphenylacetic acid using a nitrating agent. The hydroxyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The nitration occurs predominantly at the position ortho to the strongly activating hydroxyl group.
Reaction Scheme:
A simplified reaction scheme for the nitration of 4-hydroxyphenylacetic acid.
This protocol is adapted from established laboratory procedures.[1][4]
Materials:
-
4-Hydroxyphenylacetic acid
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10°C.[4]
-
Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel while maintaining the temperature. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately one hour. A precipitate may form during this time.[1]
-
Pour the reaction mixture into a beaker of cold water to precipitate the product fully.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield yellow, needle-like crystals of 4-hydroxy-3-nitrophenylacetic acid.[1][4]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a polar solvent that can dissolve the starting material and is relatively inert to the nitrating agent under these conditions.
-
Low Temperature Control: The nitration of phenolic compounds is a highly exothermic and fast reaction. Cooling the reaction mixture prevents the formation of undesired byproducts and ensures regioselectivity.
-
Slow Addition of Nitric Acid: This allows for better control of the reaction temperature and prevents a runaway reaction.
Alternative Synthesis Route: The Willgerodt-Kindler Reaction Approach
An alternative, multi-step synthesis can be envisioned starting from 4-hydroxy-3-nitroacetophenone. This route utilizes the Willgerodt-Kindler reaction, which converts aryl ketones into thioamides, followed by hydrolysis to the corresponding carboxylic acid.[5][6][7]
Conceptual Workflow:
Conceptual workflow for the synthesis of NHPAA via the Willgerodt-Kindler reaction.
Step 1: Synthesis of the Thioamide Intermediate
The first step would involve the reaction of 4-hydroxy-3-nitroacetophenone with sulfur and a secondary amine, such as morpholine, to form the corresponding thioamide.[6][8]
Step 2: Hydrolysis to 4-Hydroxy-3-nitrophenylacetic Acid
The resulting thioamide intermediate would then be hydrolyzed under acidic or basic conditions to yield the final product, 4-hydroxy-3-nitrophenylacetic acid.[6]
This alternative route, while longer, can be advantageous if the starting acetophenone derivative is more readily available or if the direct nitration of 4-hydroxyphenylacetic acid proves to be low-yielding or produces difficult-to-separate isomers in a particular application.
Applications in Research and Drug Development
The primary application of NHPAA is in the field of immunology, where it serves as a model hapten, often abbreviated as NP (from nitrophenyl).[9][10][11]
Key Applications:
-
Studying Humoral Immunity: By conjugating NHPAA to a carrier protein like chicken gamma-globulin (CGG) or keyhole limpet hemocyanin (KLH), researchers can immunize model organisms, such as mice, and study the subsequent antibody response.[9][11] This allows for the investigation of:
-
Antibody Affinity Maturation: Tracking the changes in antibody affinity for the NP hapten over time.[9]
-
Antibody Specificity: Examining how the immune system generates antibodies that can distinguish between closely related haptens.[9][10]
-
Isotype Switching: Observing the switch from IgM to IgG or other antibody isotypes during the immune response.
-
-
T-Cell Responses: NHPAA has also been used to study hapten-specific T-cell responses, including the induction of suppressor T-cells.[12]
-
Idiotypic Networks: The immune response to the NP hapten has been a valuable model for studying the network of interactions between different antibody molecules based on their unique antigen-binding sites (idiotypes).[12][13]
-
Synthesis of Derivatives: NHPAA serves as a starting material for the synthesis of other molecules, such as 4-hydroxy-3-nitrophenylacetyl caproic acid, for further biological studies.[3] A related compound, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), which is synthesized from 4-hydroxyphenylacetic acid, is also a widely used hapten in immunological research.[14][15]
Conclusion
4-Hydroxy-3-nitrophenylacetic acid is a versatile chemical compound with a well-defined structure and established synthesis protocols. Its role as a model hapten has been invaluable in advancing our understanding of the adaptive immune system. The straightforward synthesis and the ability to conjugate it to carrier molecules make it an essential tool for researchers in immunology and related fields. This guide provides the foundational knowledge for the synthesis and application of NHPAA, empowering scientists to leverage this important molecule in their research endeavors.
References
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PrepChem. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Available from: [Link]
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Brownstone, A., Mitchison, N. A., & Pitt-Rivers, R. (1966). Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds. Immunology, 10(5), 465–479. Available from: [Link]
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Mäkelä, O., & Karjalainen, K. (1977). Maturation of the immune response to (4-hydroxy-3-nitrophenyl)-acetyl (NP) haptens in C57BL/6 mice. Immunological reviews, 34, 119–138. Available from: [Link]
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Brownstone, A., Mitchison, N. A., & Pitt-Rivers, R. (1966). Biological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds. Immunology, 10(5), 481–492. Available from: [Link]
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Weinberger, J. Z., Benacerraf, B., & Dorf, M. E. (1980). Hapten-specific T-cell responses to 4-hydroxy-3-nitrophenyl acetyl. II. Demonstration of idiotypic determinants on suppressor T cells. The Journal of experimental medicine, 151(6), 1413–1423. Available from: [Link]
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Sunday, M. E., Benacerraf, B., & Dorf, M. E. (1981). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. The Journal of experimental medicine, 153(4), 811–822. Available from: [Link]
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Okuda, K., Minami, M., & Dorf, M. E. (1984). 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten. Microbiology and immunology, 28(4), 471–479. Available from: [Link]
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SynArchive. Willgerodt-Kindler Reaction. Available from: [Link]
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Wikipedia. Willgerodt rearrangement. Available from: [Link]
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Alevy, Y. G., & Bellone, C. J. (1980). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VII. Idiotype-specific suppression of plaque-forming cell responses. The Journal of experimental medicine, 151(3), 528–541. Available from: [Link]
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Hansen, P. E., Berg, A., & Nielsen, J. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica, Series B, 40, 534-544. Available from: [Link]
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